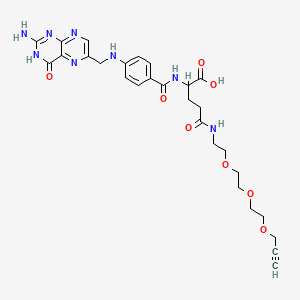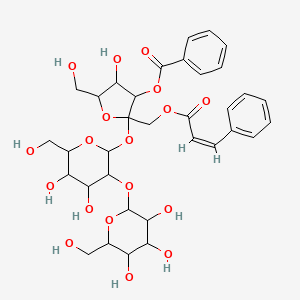
Folate-PEG3-Propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folate-PEG3-Propargyl is a specialized chemical reagent that combines folic acid with polyethylene glycol (PEG) and a propargyl group. This compound is designed to take advantage of the folate receptor, a protein found on the surface of certain cells, including many cancer and inflammation-associated cells. The propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-Propargyl typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with folic acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for biomedical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Folate-PEG3-Propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Substitution Reactions: The folate and PEG groups can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group in click chemistry.
Major Products Formed
The major products formed from these reactions include stable triazole-linked conjugates, which are used in targeted drug delivery and imaging applications .
Applications De Recherche Scientifique
Folate-PEG3-Propargyl has a wide range of scientific research applications, including:
Targeted Drug Delivery: Utilized to deliver therapeutic agents directly to cancerous and inflammatory cells, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced Imaging and Diagnostics: Used in developing imaging systems that precisely locate and track disease progression.
Receptor Quantification: Employed for quantifying folate receptors on cell surfaces, aiding in understanding cell metabolism, DNA synthesis, and protein production.
Biomedical Research: Used in the synthesis of nanoparticles for cancer treatment, improving the effectiveness of drugs like metformin against breast cancer cells.
Mécanisme D'action
Folate-PEG3-Propargyl exerts its effects by targeting the folate receptor, which has a high affinity for folic acid. This receptor-mediated endocytosis allows the compound to enter cells efficiently. The propargyl group enables click chemistry reactions, facilitating the attachment of various therapeutic agents or imaging probes. This targeted delivery mechanism enhances the specificity and efficacy of treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folate-PEG-Azide: Similar to Folate-PEG3-Propargyl but contains an azide group instead of a propargyl group.
Folate-PEG-Amine: Contains an amine group, used for different types of conjugation reactions.
Folate-PEG-Hydrazide: Contains a hydrazide group, used in bioconjugation.
Uniqueness
This compound is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it highly versatile for various applications, including targeted drug delivery and advanced imaging .
Propriétés
Formule moléculaire |
C28H34N8O8 |
|---|---|
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |
Clé InChI |
BTQOUUGJBSCVDT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)




![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)




